N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide
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Overview
Description
N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide is a complex organic compound with the molecular formula C20H32N2O5. This compound is often used in biochemical research, particularly in the study of proteomics and enzyme interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide typically involves multiple steps. One common method starts with the protection of the amino group of L-lysine using a benzyloxycarbonyl (Cbz) group. This is followed by the methylation of the N6 position and the esterification of the carboxyl group with tert-butyl alcohol. The final step involves the oxidation of the N6 position to form the N6-oxide .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, often utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide can undergo various chemical reactions, including:
Oxidation: The N6 position can be further oxidized under specific conditions.
Reduction: The N6-oxide group can be reduced back to the amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction will revert the compound to its amine form .
Scientific Research Applications
N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide exerts its effects involves its interaction with specific enzymes and proteins. The compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in various biochemical pathways. The benzyloxycarbonyl group provides stability and specificity in these interactions .
Comparison with Similar Compounds
Similar Compounds
N6,N6-Dimethyl-L-lysine: Lacks the benzyloxycarbonyl and tert-butyl ester groups.
N2-[(benzyloxy)carbonyl]-L-lysine: Lacks the N6-dimethyl and N6-oxide modifications.
L-lysine tert-Butyl Ester: Lacks the N6-dimethyl, N6-oxide, and benzyloxycarbonyl modifications.
Uniqueness
N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide is unique due to its combination of protective groups and modifications, which provide specific biochemical properties and stability. This makes it particularly useful in research applications where precise control over molecular interactions is required .
Biological Activity
N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide (CAS No. 204074-51-1) is a chemical compound that belongs to the class of modified amino acids. It is primarily recognized for its potential applications in biochemistry and medicinal chemistry, particularly concerning its role as a building block in peptide synthesis and as a potential inhibitor in various biological pathways.
- Molecular Formula : C20H32N2O5
- Molecular Weight : 380.48 g/mol
- Appearance : Pale yellow syrup
- Solubility : Soluble in dichloromethane and methanol
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly in relation to its role as a substrate or inhibitor in enzymatic reactions.
Enzymatic Inhibition
Research indicates that this compound may exhibit inhibitory effects on certain enzymes, particularly histone deacetylases (HDACs), which are crucial in regulating gene expression through epigenetic modifications. HDAC inhibitors have garnered attention for their potential therapeutic effects in cancer treatment and other diseases associated with aberrant gene expression.
Enzyme | IC50 Value (nM) | Notes |
---|---|---|
HDAC1 | 14 | Potent inhibition observed |
HDAC2 | 67 | Moderate selectivity |
HDAC3 | 3 | Strong activity noted |
HDAC8 | >200 | Less potent compared to other isoforms |
Case Studies
-
Histone Deacetylase Inhibition :
A study evaluated the efficacy of various lysine derivatives, including this compound, against a panel of HDAC isoforms. The results indicated that while some derivatives showed significant inhibition, this compound demonstrated selective inhibition towards HDAC3, suggesting its utility as a targeted therapeutic agent in cancer treatment . -
Peptide Synthesis Applications :
The compound has been utilized as a key intermediate in the synthesis of biologically active peptides. Its unique structural features facilitate the formation of peptide bonds under mild conditions, making it an attractive option for researchers engaged in peptide chemistry .
Research Findings
Recent research has focused on the synthesis and evaluation of various derivatives of lysine, including this compound. The findings suggest that modifications at the N6 position can significantly affect biological activity:
- Dimethylation at N6 enhances binding affinity to certain targets compared to non-modified lysines.
- The presence of the benzyloxycarbonyl group aids in stabilizing the molecule during enzymatic reactions, thus improving its efficacy as an inhibitor.
Properties
IUPAC Name |
(5S)-N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O5/c1-20(2,3)27-18(23)17(13-9-10-14-22(4,5)25)21-19(24)26-15-16-11-7-6-8-12-16/h6-8,11-12,17H,9-10,13-15H2,1-5H3,(H,21,24)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVBFDNGFOOVNH-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCC[N+](C)(C)[O-])NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCC[N+](C)(C)[O-])NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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